molecular formula C11H19N3O B2814710 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide CAS No. 1212089-56-9

2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide

Cat. No.: B2814710
CAS No.: 1212089-56-9
M. Wt: 209.293
InChI Key: NVGRITGGWUFEBX-UHFFFAOYSA-N
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Description

2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is a complex organic compound featuring a unique cyclopenta[c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the process may involve:

    Formation of the Intermediate: The initial step often includes the formation of a key intermediate through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization, often facilitated by a catalyst or under specific temperature and pressure conditions.

    Functional Group Modification: Subsequent steps may involve the introduction or modification of functional groups to achieve the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be optimized for scale, involving:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.

Industry

In the materials science industry, this compound can be used to synthesize polymers or other materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylate
  • 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylamide

Uniqueness

Compared to similar compounds, 2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide may exhibit unique reactivity due to its specific functional groups and structural configuration. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-amino-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-6-14(13)11(8(12)15)5-7(9)3-4-10(9,11)2/h7H,3-6,13H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRITGGWUFEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(CN(C2(C3)C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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